Benzoquinonium
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N4O2/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3/p+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERABYSOHUZTPQ-UHFFFAOYSA-P | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N4O2+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
311-09-1 (di-Chloride) | |
| Record name | Benzoquinonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60997003 | |
| Record name | N~1~,N~4~-Bis{3-[benzyl(diethyl)azaniumyl]propyl}-3,6-bis(oxidaniumylidene)cyclohexa-1,4-diene-1,4-bis(aminide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7554-16-7, 9025-57-4 | |
| Record name | Benzoquinonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Endo-1,4-.beta.-xylanase | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N~1~,N~4~-Bis{3-[benzyl(diethyl)azaniumyl]propyl}-3,6-bis(oxidaniumylidene)cyclohexa-1,4-diene-1,4-bis(aminide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xylanase, endo-1,4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BENZOQUINONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T91WJ82JOZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | endo-1,4-beta-Xylanase | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040436 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Historical Context and Early Academic Investigations of Benzoquinonium
Chronology of Significant Academic Discoveries and Studies Related to Benzoquinonium (B1213216)
The initial journey of this compound from laboratory synthesis to early clinical investigation can be traced through a series of key academic publications in the 1950s.
1950: Synthesis and Initial Disclosure. The first documented preparation of this compound chloride was reported by C. J. Cavallito and his colleagues in the Journal of the American Chemical Society. drugfuture.com This publication laid the groundwork for subsequent pharmacological investigations by introducing the novel chemical entity to the scientific community. The compound was initially assigned the code Win-2747. drugfuture.com
1950: First Pharmacological Profile. A comprehensive pharmacological investigation of this compound, then referred to as 2,5-bis-(3-diethylaminopropylamino) benzoquinone-bis-benzylchloride (WIN 2747), was published by J. O. Hoppe in the Journal of Pharmacology and Experimental Therapeutics. medkoo.com This study was pivotal in characterizing the compound as a potent curarimimetic drug.
1952: Early Clinical Applications. The potential utility of this compound chloride, commercially known as Mytolon, in a clinical setting was explored by F. F. Foldes and his team. Their research, published in Anesthesia & Analgesia, detailed its use in combination with other anesthetic agents for abdominal surgery, providing some of the earliest data on its application in humans.
1955: Structure-Activity Relationship Studies. Further research by Hoppe and his collaborators, published in the Journal of Pharmacology and Experimental Therapeutics, delved into the structure-activity relationships of this compound. This study investigated how modifications to the quaternary nitrogen centers of the molecule influenced its neuromuscular blocking activity.
1958: Elucidation of Neuromuscular Blocking Action. A significant study by W. C. Bowman, published in the British Journal of Pharmacology and Chemotherapy, provided a detailed analysis of the neuromuscular blocking action of this compound chloride in animal models (the cat and the hen). nih.gov This research helped to classify its mechanism of action more precisely.
Interactive Data Table: Chronology of Key this compound Studies
| Year | Key Publication/Event | Contribution |
| 1950 | C. J. Cavallito et al., J. Am. Chem. Soc. | First synthesis and chemical description of this compound chloride (Win-2747). drugfuture.com |
| 1950 | J. O. Hoppe, J. Pharmacol. Exp. Ther. | Initial comprehensive pharmacological investigation, identifying it as a curarimimetic agent. medkoo.com |
| 1952 | F. F. Foldes et al., Anesth. Analg. | Early clinical study on the use of Mytolon chloride in abdominal surgery. |
| 1955 | J. O. Hoppe et al., J. Pharmacol. Exp. Ther. | Investigation of structure-activity relationships. |
| 1958 | W. C. Bowman, Br. J. Pharmacol. Chemother. | Detailed characterization of its neuromuscular blocking properties in animal models. nih.gov |
Seminal Research Contributions to the Understanding of this compound's Chemical and Biological Interactions
The foundational understanding of this compound's properties is owed to the detailed investigations of several key researchers who defined its pharmacological profile.
J. O. Hoppe's Pharmacological Investigation (1950):
J. O. Hoppe's initial and comprehensive study of WIN 2747 (this compound) was instrumental in its early development. His research established the compound's primary action as a neuromuscular blocking agent. Key findings from his investigation include:
Potency: this compound was found to be a highly potent agent, with its activity being comparable to or greater than that of d-tubocurarine, the benchmark curariform drug of the time.
Mechanism of Action: The study suggested that this compound produced a non-depolarizing block, characteristic of curarimimetic drugs, by competing with acetylcholine (B1216132) at the neuromuscular junction.
Autonomic Effects: Hoppe's research also noted that the compound possessed some ganglion-blocking activity, a common characteristic of early neuromuscular blocking agents.
W. C. Bowman's Elucidation of Neuromuscular Block (1958):
W. C. Bowman's work provided a more nuanced understanding of this compound's interaction with the neuromuscular system. His comparative studies in different animal species and muscle types yielded significant insights:
Nature of Paralysis: The research confirmed that this compound induces a curare-like paralysis, as opposed to a decamethonium-like (depolarizing) paralysis. nih.gov
Antagonism: The paralysis induced by this compound could be antagonized by the administration of acetylcholine. nih.gov
Interaction with Anticholinesterases: An interesting finding was that in cats, anticholinesterase agents did not reverse the neuromuscular block caused by this compound, although they did potentiate the antagonistic effect of injected acetylcholine. nih.gov This suggested a complex interaction at the neuromuscular junction.
Early Clinical Observations by F. F. Foldes:
The work of F. F. Foldes and his colleagues provided the initial bridge from preclinical research to potential clinical utility. Their studies in the early 1950s were among the first to administer this compound (Mytolon) to human subjects in a surgical setting. These early clinical investigations were crucial for assessing the compound's efficacy and observing its effects in a real-world medical context.
Interactive Data Table: Summary of Seminal Research Findings
| Researcher(s) | Year | Key Findings |
| J. O. Hoppe | 1950 | Established this compound as a potent, non-depolarizing neuromuscular blocking agent with some ganglion-blocking effects. medkoo.com |
| W. C. Bowman | 1958 | Confirmed the curare-like mechanism of paralysis and described its complex interaction with anticholinesterase drugs. nih.gov |
| F. F. Foldes et al. | 1952 | Conducted early clinical trials, demonstrating its use as a muscle relaxant in surgery. |
Molecular Structure, Electronic Properties, and Theoretical Studies
Advanced Spectroscopic and Structural Characterization Methodologies
Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Properties
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing species with unpaired electrons, such as radicals and radical cations, which are often intermediates in the redox chemistry of quinone systems du.ac.insrce.hr. EPR detects the magnetic moments of unpaired electrons interacting with an external magnetic field, providing insights into their electronic environment and structure du.ac.inauburn.edu.
While direct EPR studies on Benzoquinonium (B1213216) are not found, EPR has been extensively used to study the radical cations and anions of various p-benzoquinone derivatives rsc.orgnsc.runih.gov. These studies reveal that quinone radical anions, for instance, can be generated through one-electron reduction processes and exhibit characteristic EPR signals with specific g-values and hyperfine coupling constants, which are sensitive to the electronic structure and substituents on the quinone ring rsc.orgnih.gov. For example, studies on p-benzoquinone itself show a five-line semiquinone radical spectrum with characteristic hyperfine coupling constants, indicative of the unpaired electron interacting with protons on the ring nih.gov. The g-values obtained in EPR spectroscopy are crucial for identifying the nature of the radical species and can provide information about the delocalization of the unpaired electron du.ac.insrce.hr.
Differential Pulse Voltammetry (DPV) for Redox Potential Analysis
Differential Pulse Voltammetry (DPV) is an electrochemical technique used to determine the redox potentials of compounds palmsens.compineresearch.com. It involves applying a series of potential pulses superimposed on a staircase potential, with the current measured twice per pulse—once before the pulse and once at the end. The difference between these current measurements is plotted against the applied potential, resulting in peak-shaped voltammograms palmsens.compineresearch.com. DPV is advantageous for its sensitivity and ability to minimize background capacitive currents, making it suitable for quantitative analysis pineresearch.comum.es.
Research on quinone derivatives demonstrates their rich electrochemical behavior, characterized by reversible one- and two-electron transfer reactions ajol.infosciforum.netnih.gov. Studies on various substituted p-benzoquinones have quantified their first and second reduction potentials using techniques like cyclic voltammetry and DPV ajol.infosciforum.netnih.gov. For instance, the reduction potentials of p-benzoquinone derivatives are influenced by electron-donating or withdrawing substituents ajol.infosciforum.netnih.gov. The precise values of these redox potentials are critical for applications such as redox flow batteries ajol.info.
Structure-Activity Relationship (SAR) Studies of this compound and Quinone Analogs
Theoretical Frameworks for SAR Analysis
SAR studies aim to establish a correlation between the structural features of a molecule and its observed biological effect. This involves identifying specific molecular properties that are critical for interaction with a biological target, such as a receptor or enzyme. Theoretical frameworks for SAR analysis often employ computational chemistry and statistical methods to predict and explain biological activity. Techniques such as Density Functional Theory (DFT) are used to calculate various molecular properties, which are then correlated with experimental biological data researchgate.netresearchgate.net. Chemometric methods, including Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA), and Discriminant Analysis (DA), are frequently utilized to analyze complex datasets and identify patterns that link molecular structure to activity researchgate.netresearchgate.net. These approaches provide a systematic way to understand how structural modifications can enhance or diminish a compound's efficacy.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational approach that quantifies the relationship between molecular structure and biological activity. It involves developing mathematical models that correlate specific molecular descriptors with measured biological responses, such as inhibitory concentrations or binding affinities. These models serve as predictive tools, enabling researchers to design and prioritize novel compounds with desired biological properties without the need for extensive experimental synthesis and testing.
QSAR models for quinone derivatives have been developed for various biological activities. For instance, studies on naphthoquinone analogs have employed Multiple Linear Regression (MLR) to correlate descriptors like log P, molar refractivity (MR), and frontier molecular orbital energies with anticancer activity derpharmachemica.com. Similarly, QSAR models using MLR, Support Vector Regression (SVR), Random Forests (RF), and Comparative Molecular Field Analysis (CoMFA) have been developed for benzoquinone derivatives targeting 5-lipoxygenase inhibition researchgate.netresearchgate.net. Other studies have utilized MLR to establish predictive models for leishmanicidal and cytotoxicity activities, identifying key descriptors that govern these effects researchgate.net. The development of these models often involves rigorous validation, both internal and external, to ensure their robustness and predictive power researchgate.netderpharmachemica.com.
Table 1: QSAR Model Development for Quinone Analogs
| Study Focus/Activity | QSAR Method(s) | Key Descriptors Identified | Statistical Parameters (Example) | Reference |
| Anti-trypanocidal activity of quinones | PCA, HCA, SDA, KNN, SIMCA | T5 (torsion angle), QTS1 (atomic charges), VOLS2 (substituent volume), HOMO-1 (orbital energy) | Implies good predictive power for separating active/inactive compounds. | researchgate.net |
| Anticancer activity of Naphthoquinone analogs | Multiple Linear Regression (MLR) | log p (o/w), MR, DM, EELE, LUMO, HOMO, TPSA | Cross-validated r² = 0.10835, RMSE = 0.3951 (for a set of 26 analogs) | derpharmachemica.com |
| 5-Lipoxygenase inhibition of Benzoquinone derivatives | MLR, SVR, RF, CoMFA | Not explicitly detailed in abstract, but contour maps and descriptor importance implied. | Mentioned R² values (training/test) and pIC50 correlation. | researchgate.netresearchgate.net |
| Anti-proliferative and anti-inflammatory activity of 5,8-quinolinequinones | Multiple Linear Regression (MLR) | Electronegativity, electronic and thermochemical parameters | Correlation with MR and V (R² = 0.683), MR and S (R² = 0.8105), MR and Cv (R² = 0.7975). | dergipark.org.tr |
| Leishmanicidal activity | Multiple Linear Regression (MLR) | Five descriptors (unspecified) | R² = 0.71, Qloo² = 0.60, Qext² = 0.76, rtest = 0.87 | researchgate.net |
| Cytotoxicity | QSTR (unspecified) | Seven descriptors (unspecified) | R² = 0.77, Qloo² = 0.65, Qext² = 0.85, rtest = 0.92 | researchgate.net |
| Biological inhibitory activity of piperazine (B1678402) derivatives | MLR | ELUMO, ω, MR, Log S, PSA, n | Significantly correlated descriptors, specific correlation coefficients not detailed in abstract. | researchgate.net |
| IMPDH inhibition of Benzoxazole derivatives | Multiple Linear Regression (MLR) | Energy-based descriptors (BE, IME, IE, TorE, VdwE, EE) | r² = 0.7948 | nih.gov |
Identification and Correlation of Molecular Descriptors with Biological Interactions
Molecular descriptors are numerical representations that encapsulate a molecule's structural, physicochemical, and electronic characteristics. Identifying which descriptors best correlate with biological activity is a core aspect of SAR and QSAR studies. These descriptors provide insights into how a molecule interacts with its biological target at a molecular level.
For quinone derivatives, a diverse range of descriptors has been found to be significant. Electronic descriptors, such as the energy of molecular orbitals (e.g., HOMO-1, LUMO), atomic charges (e.g., QTS1), and electrophilicity index (ω), are frequently implicated in biological activity, reflecting the molecule's electron distribution and reactivity researchgate.netresearchgate.netdergipark.org.tr. Topological descriptors, like TPSA (Topological Polar Surface Area) and various indices that describe molecular connectivity and shape, also play a role researchgate.netderpharmachemica.comresearchgate.netmdpi.com. Physicochemical descriptors, including lipophilicity (often represented by log P), molar refractivity (MR), and aqueous solubility (Log S), are crucial for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic binding pockets researchgate.netderpharmachemica.comdergipark.org.tr. Steric descriptors, such as substituent volume (e.g., VOLS2) and torsion angles (e.g., T5), are essential for defining the molecule's shape and how it fits into a binding site researchgate.netmdpi.com.
Table 2: Molecular Descriptors Correlated with Biological Interactions in Quinone Analogs
| Molecular Descriptors | Type | Biological Activity/Target | Example Correlation/Finding | Reference |
| T5 (torsion angle) | Topological/Conformational | Anti-trypanocidal | Important for separating active/inactive compounds. | researchgate.net |
| QTS1 (sum of absolute values of atomic charges) | Electronic | Anti-trypanocidal | Important for separating active/inactive compounds. | researchgate.net |
| VOLS2 (volume of substituent at region B) | Steric | Anti-trypanocidal | Important for separating active/inactive compounds. | researchgate.net |
| HOMO-1 (energy of molecular orbital below HOMO) | Electronic | Anti-trypanocidal | Important for separating active/inactive compounds. | researchgate.net |
| log p (o/w) | Physicochemical (Hydrophobicity) | Anticancer (Naphthoquinone analogs) | Compared with IC50 values. | derpharmachemica.com |
| MR (Molar Refractivity) | Physicochemical | Anticancer (Naphthoquinone analogs), Anti-proliferative/inflammatory (5,8-quinolinequinones) | Compared with IC50 values; correlated with activity (R² up to 0.8105). | derpharmachemica.comdergipark.org.tr |
| DM | - | Anticancer (Naphthoquinone analogs) | Compared with IC50 values. | derpharmachemica.com |
| EELE | - | Anticancer (Naphthoquinone analogs) | Compared with IC50 values. | derpharmachemica.com |
| LUMO (Lowest Unoccupied Molecular Orbital Energy) | Electronic | Anticancer (Naphthoquinone analogs) | Compared with IC50 values. | derpharmachemica.com |
| HOMO (Highest Occupied Molecular Orbital Energy) | Electronic | Anticancer (Naphthoquinone analogs) | Compared with IC50 values. | derpharmachemica.com |
| TPSA (Topological Polar Surface Area) | Topological | Anticancer (Naphthoquinone analogs) | Compared with IC50 values. | derpharmachemica.com |
| Electronegativity | Electronic | Anti-proliferative/inflammatory (5,8-quinolinequinones) | Best correlated parameter with electronic and thermochemical parameters. | dergipark.org.tr |
| Electrophilicity Index (ω) | Electronic | Biological inhibitory activity (piperazine derivatives) | Significantly correlated. | researchgate.net |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Electronic | Biological inhibitory activity (piperazine derivatives) | Significantly correlated. | researchgate.net |
| Log S (Aqueous Solubility) | Physicochemical | Biological inhibitory activity (piperazine derivatives) | Significantly correlated. | researchgate.net |
| Refractive Index (n) | Physicochemical | Biological inhibitory activity (piperazine derivatives) | Significantly correlated. | researchgate.net |
| CPSA (Charge Partial Surface Area) | Electronic/Topological | Overall biological activity | Selected descriptor. | mdpi.com |
| WHIM descriptors | Steric/Electronic | Overall biological activity | Capture molecular size, shape, symmetry, atom distribution. | mdpi.com |
| Molecular Distance Edge (MDE) descriptors | Topological | Antitumor activity | Most important type of descriptor. | mdpi.com |
| MDEO-12 | Topological | Antitumor activity | Codifies molecular size, accounts for oxygen atoms. | mdpi.com |
| Binding Energy (BE), Intermolecular Energy (IME), Internal Energy (IE), Torsional Energy (TorE), vdW + Hbond + desolv Energy (VdwE), Electrostatic Energy (EE) | Electronic/Interaction/Conformational | IMPDH inhibition (Benzoxazole derivatives) | Used as descriptors in QSAR models. | nih.gov |
Impact of Steric and Electronic Effects on Bioactivity
The steric and electronic properties of a molecule are paramount in determining its interaction with biological targets. Steric effects relate to the size, shape, and spatial arrangement of atoms and functional groups, influencing how well a molecule can fit into a binding site. Electronic effects, such as electron distribution, polarity, and the presence of electron-donating or withdrawing groups, dictate the molecule's reactivity and its ability to form specific chemical bonds or electrostatic interactions.
For quinones, their inherent ability to undergo reversible redox reactions is a key electronic property that underpins much of their biological activity. This redox cycling can lead to the generation of reactive oxygen species (ROS), which can cause cellular damage and contribute to cytotoxicity researchgate.net. The insertion of electron-withdrawing groups into the quinone structure can modulate its redox potential, thereby influencing its biological activity researchgate.net. Studies have also indicated that steric parameters can significantly impact the bioactivity of quinone derivatives, sometimes more so than electronic or lipophilic properties, as seen in some antiviral studies ubaya.ac.id. In general SAR principles, a comprehensive understanding of bioactivity requires considering the interplay of steric, hydrophobic, and electronic factors, as these collectively govern molecular recognition and interaction with biological systems nih.goviupac.org. For this compound-type compounds, the steric and electronic nature of substituents around the quaternary ammonium (B1175870) moieties can influence their binding affinity to targets like acetylcholinesterase iupac.org.
Mechanisms of Action at the Molecular and Cellular Levels
Cholinergic System Interactions
The cholinergic system is critical for neuromuscular transmission, autonomic function, and various processes within the central nervous system. Benzoquinonium (B1213216) targets two principal components of this system: the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the postsynaptic membrane of the neuromuscular junction and the enzyme acetylcholinesterase (AChE), which is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).
This compound is classified as a non-depolarizing neuromuscular blocking agent. nih.gov Its primary mechanism of action involves the competitive antagonism of nAChRs at the motor endplate. nih.gov These receptors are ligand-gated ion channels that, upon binding to acetylcholine, undergo a conformational change to allow the influx of cations, leading to depolarization and muscle contraction.
In vitro and in vivo studies have established that this compound functions as a competitive antagonist at the nAChR. nih.gov This means it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and inducing the conformational change necessary for channel opening. The paralysis induced by this compound can be overcome by increasing the concentration of acetylcholine at the synapse, a hallmark of competitive antagonism. nih.gov This curare-like effect is the basis for its action as a skeletal muscle relaxant. nih.gov
Table 1: In Vitro Receptor Binding Profile of this compound at nAChRs
| Receptor Target | Interaction Type | Effect on Receptor |
|---|---|---|
| Nicotinic Acetylcholine Receptor (nAChR) | Competitive Antagonist | Blocks acetylcholine binding without activating the receptor. |
As a competitive antagonist, this compound indirectly modulates the ion channel of the nAChR. By preventing the binding of acetylcholine, it effectively keeps the channel in its closed, non-conductive state. The binding of an antagonist does not induce the allosteric changes required to open the channel pore. Consequently, there is no influx of sodium and potassium ions across the postsynaptic membrane, which prevents the generation of an end-plate potential. Without a sufficient end-plate potential to reach the threshold, the muscle fiber does not depolarize, and muscle contraction is inhibited. This compound does not act as a channel blocker that physically occludes the pore; rather, it prevents the channel from opening in the first place.
In addition to its effects on nAChRs, this compound possesses the ability to inhibit acetylcholinesterase, the enzyme that breaks down acetylcholine in the synaptic cleft. However, studies in animal models suggest that this anticholinesterase activity plays a minor role in its primary neuromuscular blocking effect. nih.gov The benzoquinone moiety is a known structural feature of various AChE inhibitors. gjpb.deresearchgate.net
Research on related benzoquinone derivatives provides insight into the potential mechanisms by which this compound may inhibit AChE. In vitro studies on these derivatives have demonstrated both competitive and non-competitive inhibition. gjpb.deresearchgate.net
Competitive Inhibition: In this model, the inhibitor competes with the substrate (acetylcholine) for the active site of the enzyme. Compounds such as 1,4-benzoquinone (B44022) and 2,6-dimethyl-1,4-benzoquinone have been shown to act as competitive inhibitors of AChE. gjpb.deresearchgate.net
Non-competitive Inhibition: Here, the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. 2,6-dichloro-1,4-benzoquinone (B104592) exhibits non-competitive inhibition. gjpb.deresearchgate.net
Given the structure of this compound, it is plausible that it could engage in either of these inhibitory mechanisms, or a mixed-type inhibition.
Table 2: In Vitro Acetylcholinesterase Inhibition by Benzoquinone Derivatives
| Compound | Inhibition Type | IC50 (nM) | Ki (nM) |
|---|---|---|---|
| 1,4-Benzoquinone | Competitive | 187 | 262 |
| 2,6-Dichloro-1,4-benzoquinone | Non-competitive | 48 | 102 |
| 2,6-Dimethyl-1,4-benzoquinone | Competitive | 106 | 54 |
Data from a study on benzoquinone derivatives, not this compound itself. gjpb.deresearchgate.net
Acetylcholinesterase (AChE) Modulation and Inhibition
Redox Biochemistry and Oxidative Processes in Biological Systems
The chemical structure of this compound, featuring a quinone ring, is central to its role in redox biochemistry. This structure allows it to participate in oxidation-reduction reactions, which are fundamental to many biological processes.
This compound can function as an analog to endogenous electron transport cofactors, such as Coenzyme Q (ubiquinone), due to its benzoquinone core. Coenzyme Q is a vital component of the mitochondrial electron transport chain, responsible for shuttling electrons between respiratory complexes. Synthetic ubiquinone derivatives with modifications to the benzoquinone ring have been studied to understand their electron-transfer activity. The efficacy of these analogs as electron acceptors or donors depends on the substituents on the benzoquinone ring. For instance, the methoxy (B1213986) groups at the 2- and 3-positions of the ubiquinone ring are critical for its activity as an electron acceptor for succinate-ubiquinone reductase nih.gov. This compound, by mimicking the structure of ubiquinone, can potentially interact with the enzymes of the electron transport chain, accepting or donating electrons and thereby interfering with the normal flow of electrons and proton pumping, which is essential for ATP synthesis. Some benzoquinone analogs have been shown to inhibit electron transport in the chain pnas.org.
A key aspect of the mechanism of action of benzoquinones is their ability to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). This process involves the reduction of the quinone to a semiquinone radical or a hydroquinone (B1673460), followed by the transfer of an electron to molecular oxygen to form the superoxide (B77818) radical (O₂⁻) nih.govimrpress.com. This regenerates the parent quinone, which can then undergo another round of reduction, thus creating a catalytic cycle of ROS production.
The reduction of the benzoquinone can be carried out by cellular reductases, such as NADPH-cytochrome P450 reductase. The resulting semiquinone radical can then react with molecular oxygen to produce superoxide nih.gov. The superoxide radical can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). This increase in intracellular ROS levels leads to oxidative stress, a condition that can cause damage to cellular components including lipids, proteins, and DNA.
| Step | Reactants | Products | Enzymes/Conditions | Cellular Effect |
|---|---|---|---|---|
| 1. Reduction | This compound (Q), NADPH | Semiquinone radical (Q•⁻) or Hydroquinone (QH₂) | Cellular reductases (e.g., NADPH-cytochrome P450 reductase) | Initiation of the redox cycle |
| 2. Oxidation | Semiquinone radical (Q•⁻), O₂ | This compound (Q), Superoxide radical (O₂⁻) | Aerobic conditions | Generation of primary ROS |
| 3. Dismutation | 2 x Superoxide radical (O₂⁻), 2H⁺ | Hydrogen peroxide (H₂O₂), O₂ | Superoxide dismutase (SOD) | Formation of a more stable ROS |
| 4. Fenton Reaction | Hydrogen peroxide (H₂O₂), Fe²⁺ | Hydroxyl radical (•OH), OH⁻, Fe³⁺ | Presence of transition metals | Generation of a highly reactive ROS |
This compound and its analogs can potentially interfere with the biosynthesis of Coenzyme Q. The biosynthesis of the benzoquinone ring of Coenzyme Q starts from the precursor 4-hydroxybenzoic acid (4-HB). A series of enzymatic modifications, including hydroxylations, methylations, and decarboxylation, are required to produce the final functional ubiquinone nih.govfrontiersin.org.
Analogs of 4-HB can act as competitive inhibitors of the enzymes involved in this pathway. By competing with the natural substrate, these analogs can impair the endogenous production of Coenzyme Q nih.gov. This can lead to a deficiency in Coenzyme Q, which would disrupt the electron transport chain and other Coenzyme Q-dependent cellular functions. For example, supplementation with β-resorcylic acid, a benzoquinone ring analog, has been shown to decrease the accumulation of an intermediate in the CoQ biosynthetic pathway, indicating an impairment of the endogenous pathway by competing with 4-HB nih.gov.
Nucleic Acid Interactions and Molecular Effects
In addition to its role in redox cycling, this compound can directly and indirectly interact with nucleic acids, leading to significant molecular damage and cellular consequences.
The generation of ROS through the redox cycling of this compound is a primary mechanism for the induction of DNA strand breaks. The highly reactive hydroxyl radical (•OH), produced via the Fenton reaction, can attack the sugar-phosphate backbone of DNA, leading to single-strand and double-strand breaks nih.gov.
Studies with the diaziridinylbenzoquinone, diaziquone (B1670404) (AZQ), have shown that the production of DNA strand breaks in isolated nuclei requires a reducing agent like NADPH and is significantly inhibited by superoxide dismutase. This provides strong evidence that the mechanism involves the transfer of an electron from a reduced form of the benzoquinone to molecular oxygen, leading to the formation of superoxide and subsequent ROS that damage DNA nih.gov.
Certain derivatives of benzoquinone, particularly those containing two reactive groups, can act as bifunctional alkylating agents and induce the formation of covalent cross-links in DNA. These cross-links can be either within the same strand (intrastrand) or between the two strands of the DNA double helix (interstrand) nih.govwikipedia.org.
The mechanism of DNA cross-linking by these compounds is distinct from that of ROS-induced strand breakage. It is significantly enhanced by the reduction of the quinone ring to a hydroquinone nih.govnih.gov. This reduction increases the nucleophilicity of the molecule and facilitates the alkylation of nucleophilic sites on DNA bases, most commonly the N7 position of guanine (B1146940) wikipedia.org. For a cross-link to form, the molecule must contain at least two reactive moieties, such as aziridine (B145994) rings. Following the initial alkylation of one DNA strand, the second reactive group can then react with a base on the opposing strand, forming an interstrand cross-link nih.gov. These cross-links are highly cytotoxic lesions as they prevent the separation of the DNA strands, which is necessary for DNA replication and transcription wikipedia.org.
| Type of Damage | Primary Mediator | Molecular Mechanism | Key Requirements | Consequence |
|---|---|---|---|---|
| Strand Breakage | Reactive Oxygen Species (ROS), especially •OH | Oxidative attack on the deoxyribose-phosphate backbone of DNA. | Redox cycling of the benzoquinone ring in the presence of O₂ and reducing agents (e.g., NADPH). | Single- and double-strand breaks in DNA. |
| Cross-linking | Bifunctional alkylating agent | Nucleophilic attack by DNA bases (e.g., guanine) on the reactive groups of the reduced benzoquinone derivative. | Reduction of the quinone ring to hydroquinone; presence of two reactive moieties on the molecule. | Formation of intrastrand or interstrand covalent linkages in DNA, blocking replication and transcription. |
Other Biochemical and Cellular Pathway Modulations
Scientific literature extensively details the primary mechanism of action of this compound as a neuromuscular blocking agent. However, information regarding its specific effects on other biochemical and cellular pathways, such as biofilm formation and cellular redox processes, is not extensively documented in currently available research. While the broader class of quinone compounds has been investigated for such activities, direct evidence for this compound's involvement in these mechanisms is limited. The following sections explore the theoretical potential for these activities based on the compound's chemical nature and the known actions of related molecules.
Antibiofilm Activity Mechanisms (e.g., substrate deprivation, membrane rupture, protein binding)
There is a lack of specific studies investigating the antibiofilm activity of this compound. However, the structurally related class of benzoquinones has demonstrated notable antibiofilm properties. For instance, various benzoquinone derivatives have been shown to inhibit biofilm formation and eradicate existing biofilms of clinically significant bacteria.
One proposed mechanism for the antibiofilm activity of some quinone compounds is the perturbation of the bacterial cell membrane. Research on compounds like tert-butyl benzoquinone (TBBQ) indicates that its antibiofilm effects are attributed to its ability to disrupt the cell membrane, leading to the death of both actively growing and persister cells within the biofilm matrix. This action is distinct from agents that work by destructuring the biofilm matrix itself. For example, thymoquinone, a benzoquinone compound, has been shown to inhibit biofilm formation in Pseudomonas aeruginosa by interfering with quorum sensing mechanisms.
Another potential mechanism is the alteration of bacterial morphology. Studies on oncocalyxone A, a benzoquinone, have revealed that it can significantly alter the morphology of bacteria such as Staphylococcus epidermidis and methicillin-resistant S. aureus (MRSA), which could contribute to its antibiofilm effects. While these findings are for related compounds, they suggest plausible avenues through which this compound, as a quinone derivative, might exert antibiofilm activity.
Table 1: Investigated Antibiofilm Mechanisms of Benzoquinone-Related Compounds
| Compound | Organism(s) | Observed Mechanism(s) |
| Tert-butyl benzoquinone (TBBQ) | Staphylococcus aureus | Membrane perturbation |
| Thymoquinone | Pseudomonas aeruginosa | Quorum sensing inhibition |
| Oncocalyxone A | Staphylococcus epidermidis, MRSA | Alteration of bacterial morphology |
This table is based on data from related benzoquinone compounds and does not represent direct findings for this compound.
Potential for Redox Effects on Cellular Processes
The potential for this compound to exert redox effects on cellular processes is rooted in the fundamental chemistry of its quinone structure. Quinones are known to be redox-active molecules capable of participating in electron transfer reactions. This can lead to the generation of reactive oxygen species (ROS) and the induction of oxidative stress within cells.
The redox cycling of quinones involves their reduction to semiquinones and hydroquinones, a process that can consume cellular reducing equivalents like NADH and NADPH. Subsequent reoxidation of the hydroquinone back to the quinone can transfer electrons to molecular oxygen, generating superoxide radicals and other ROS. This cycling can disrupt the cellular redox balance and lead to oxidative damage to lipids, proteins, and DNA.
Naphthoquinones, which share the core quinone structure, have been shown to cause oxidative stress and modulate redox signaling pathways. These effects can lead to a variety of cellular responses, from the activation of antioxidant defense mechanisms to the initiation of apoptosis. While the specific redox potential and cellular interactions of this compound have not been detailed in the available literature, its chemical structure suggests a capacity to engage in similar redox chemistry.
Table 2: Potential Redox-Mediated Cellular Effects of Quinone Compounds
| Process | Description | Potential Consequence |
| Redox Cycling | Reversible reduction and oxidation of the quinone moiety. | Generation of reactive oxygen species (ROS). |
| Depletion of Reducing Equivalents | Consumption of NADH and NADPH during quinone reduction. | Disruption of cellular metabolic processes. |
| Oxidative Damage | ROS-mediated damage to cellular macromolecules. | Lipid peroxidation, protein carbonylation, DNA damage. |
| Modulation of Signaling Pathways | Alteration of redox-sensitive signaling cascades. | Activation of stress responses, apoptosis. |
This table outlines general principles of quinone redox chemistry and does not represent direct experimental findings for this compound.
Preclinical Research Models and Methodologies for Mechanistic Elucidation
In Vitro Pharmacological Models and Assays
In vitro pharmacological models and assays are foundational in preclinical research for characterizing the direct interactions of compounds with biological targets, determining potency, and understanding mechanisms of action without the complexities of a whole organism.
Receptor Binding Assays: Competition, Saturation, and Kinetic Studies
Receptor binding assays are essential for quantifying the affinity and specificity of a compound for its target receptor. These assays typically involve the use of radioligands or other labeled molecules that bind to specific receptors.
Competitive Binding Assays: These studies are designed to determine the relative affinities of test compounds for a receptor. They involve incubating a fixed concentration of a radiolabeled ligand with receptor-containing preparations (e.g., cell membranes or whole cells) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, allowing for the determination of IC50 values, from which Ki values (inhibition constants) can be derived giffordbioscience.comrevvity.comwikipedia.orgnih.gov.
Saturation Binding Assays: These experiments are conducted by incubating receptor preparations with increasing concentrations of a radiolabeled ligand. This allows for the determination of the maximum number of binding sites (Bmax), representing receptor density, and the dissociation constant (Kd), which reflects the affinity of the radioligand for the receptor giffordbioscience.comrevvity.comnih.gov.
Kinetic Binding Assays: Kinetic studies measure the rates of association (kon) and dissociation (koff) of a radiolabeled ligand from its receptor. These parameters provide additional information about the binding interaction and can be used to calculate a kinetic Kd value. Understanding these rates is crucial for optimizing assay conditions and predicting drug-receptor interactions over time giffordbioscience.comrevvity.comnih.govnih.gov.
While these methodologies are standard for receptor characterization, specific quantitative receptor binding data (e.g., Kd, Ki values) for Benzoquinonium (B1213216) itself were not detailed in the reviewed literature. However, this compound derivatives have been explored in contexts suggesting potential receptor interactions, particularly with acetylcholine (B1216132) receptors (AChRs) uky.edu.
Functional Assays for Ion Channel Activity and Cellular Responses
Functional assays assess the biological effect of a compound on its target, such as modulating ion channel activity or inducing cellular responses.
This compound chloride has been investigated for its effects on ion channels. In vitro studies have indicated that this compound chloride can cause a shortening of the duration of end-plate currents at neuromuscular junctions bath.ac.uknih.gov. This suggests a direct impact on the function of ion channels involved in neuromuscular transmission. Furthermore, this compound chloride, along with related benzo[c]quinolizinium derivatives like MPB-07, has been studied for its potential to potentiate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel nih.gov. These findings highlight this compound's role in modulating ion channel activity, a critical aspect of cellular signaling and physiological response.
General in vitro techniques for studying ion channels include fluorescence-based assays, which can measure changes in membrane potential or ion flux across the cell membrane, and electrophysiological methods like patch-clamp recordings, which directly measure ionic currents ionbiosciences.comnanion.desbdrugdiscovery.com. These methods are vital for understanding how compounds like this compound interact with and alter the function of specific ion channels. Studies involving this compound dibromide have also explored its interactions within systems involving acetylcholine receptors (AChRs) uky.edu.
Enzymatic Activity and Inhibition Studies
Enzyme inhibition studies are crucial for understanding how compounds can modulate biochemical pathways by affecting enzyme activity.
While direct enzymatic inhibition data for this compound itself was not found, studies on related benzoquinone derivatives have provided insights into their enzymatic inhibitory properties. For instance, certain 1,4-benzoquinone (B44022) derivatives have demonstrated significant inhibition of Acetylcholinesterase (AChE) gjpb.de. These compounds exhibited IC50 values in the nanomolar range (48-187 nM) and Ki values between 54 ± 0.007 nM and 262 ± 0.016 nM, with varying inhibition mechanisms (competitive or non-competitive) gjpb.de. Similarly, 1,4-benzoquinone has been shown to inhibit Monoamine Oxidase (MAO) enzymes, with IC50 values reported as 4.82 μM for MAO-A and 10.2 μM for MAO-B, often acting as an irreversible inhibitor of MAO-A nih.gov. These studies underscore the potential for quinone-based structures to interact with and modulate enzyme activity, providing a framework for understanding how related compounds might function.
Emerging Research Directions and Future Perspectives
Exploration of Novel Benzoquinonium (B1213216) Analogs with Targeted Biological Selectivity
Research into quinone derivatives, in general, has shown that modifications can lead to compounds with potent anticancer, antioxidant, antiviral, and antibacterial activities nih.gov. For this compound, analog development aims to fine-tune its interaction with specific receptors or enzymes. For instance, understanding the structure-activity relationships (SAR) of existing this compound analogs could guide the design of new compounds with improved potency and specificity.
Table 6.1.1: Potential this compound Analogs and Targeted Biological Selectivity
| Analog Design Strategy | Potential Target/Pathway | Expected Outcome |
| Modification of quaternary ammonium (B1175870) groups | Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) subtypes | Enhanced selectivity for specific nAChR subtypes (e.g., α7 nAChR) |
| Introduction of electron-donating/withdrawing substituents on the quinone ring | Redox-sensitive cellular pathways, enzymes involved in oxidative stress | Modulated redox potential and activity |
| Alteration of linker chain length/flexibility | Receptor binding pocket interactions | Improved fit and affinity for target sites |
| Conjugation with targeting moieties (e.g., peptides, antibodies) | Specific cell types or tissues (e.g., cancer cells) | Targeted delivery and reduced systemic exposure |
Application of Advanced Computational Approaches for Predictive Modeling of Interactions
Computational methods are increasingly vital in accelerating the drug discovery process and understanding molecular interactions. For this compound, advanced computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, molecular dynamics (MD) simulations, and artificial intelligence (AI)/machine learning (ML) are being employed mdpi.comhelsinki.finih.govbeilstein-journals.orgnih.gov. These techniques allow researchers to predict how this compound and its analogs will interact with biological targets in silico, identify promising candidates, and elucidate mechanisms of action before extensive experimental validation.
QSAR models, for example, can correlate structural features of this compound derivatives with their biological activity, enabling the design of more potent compounds mdpi.com. Molecular docking simulations can predict the binding modes and affinities of this compound to target proteins, such as nicotinic acetylcholine receptors (nAChRs), which are known targets for this compound apexbt.commedchemexpress.commedchemexpress.comuni-bonn.denih.gov. Furthermore, MD simulations can provide insights into the dynamic behavior of these interactions, accounting for target flexibility and solvation effects. AI and ML are also being integrated to analyze large datasets, predict toxicity, and optimize drug-like properties, thereby streamlining the development pipeline mdpi.com.
Table 6.2.1: Computational Methods in this compound Research
| Computational Method | Application in this compound Research | Output/Insight |
| Molecular Docking | Predicting binding poses and affinities to protein targets (e.g., nAChRs) | Identification of key binding interactions, ranking of potential binders |
| QSAR Modeling | Correlating structural features with biological activity | Design of analogs with improved potency and selectivity |
| Molecular Dynamics | Simulating dynamic interactions and conformational changes | Understanding binding stability, allosteric effects, and dynamic properties |
| Virtual Screening | Rapidly screening large libraries of compounds for potential activity | Prioritizing compounds for experimental testing |
| AI/Machine Learning | Predicting ADMET properties, identifying novel SAR, optimizing lead compounds | Accelerating lead optimization and reducing failure rates |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding in Biological Systems
To gain a holistic understanding of this compound's effects on biological systems, the integration of multi-omics data is becoming increasingly important nih.govmdpi.comnih.gov. This approach combines data from genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites) to provide a comprehensive molecular profile of cellular responses. By analyzing how this compound influences gene expression, protein activity, and metabolic pathways simultaneously, researchers can elucidate complex mechanisms of action, identify novel targets, and understand cellular adaptation processes.
For instance, transcriptomic analysis could reveal how this compound affects the expression of genes related to neurotransmission or cellular signaling. Proteomic studies could identify specific proteins that are modulated by this compound, while metabolomic profiling might uncover changes in key metabolic intermediates. Integrating these datasets can reveal intricate regulatory networks and provide a systems-level view of this compound's impact, which is crucial for understanding its therapeutic potential and potential side effects.
Table 6.3.1: Multi-Omics Data Integration for this compound Research
| Omics Layer | Data Type Analyzed | Potential Insights into this compound Action |
| Genomics | DNA sequences, genetic variations | Identifying genetic predispositions to this compound response or resistance |
| Transcriptomics | mRNA and non-coding RNA expression levels | Understanding transcriptional regulation induced by this compound |
| Proteomics | Protein expression levels, post-translational modifications | Identifying key protein targets and signaling pathways affected by this compound |
| Metabolomics | Levels of small molecules (metabolites) | Elucidating changes in cellular metabolism and biochemical pathways |
| Integrated Analysis | Combined omics data | Comprehensive understanding of molecular mechanisms, systems-level effects, and drug-target interactions |
Elucidation of this compound's Role in Fundamental Biological Processes beyond Specific Receptors
Beyond its known interactions with specific receptors, such as nicotinic acetylcholine receptors, this compound may play roles in more fundamental biological processes. Quinone compounds, in general, are known for their involvement in redox cycling, electron transport, and their ability to generate reactive oxygen species (ROS) mdpi.comijarst.in. These properties can influence cellular respiration, DNA integrity, and various signaling pathways.
Future research could explore this compound's impact on cellular energy production, its potential to induce or scavenge free radicals, and its effects on cellular defense mechanisms. Understanding these broader cellular activities is essential for a complete picture of this compound's biological profile, potentially revealing new therapeutic avenues or mechanisms of toxicity. For example, studies on p-benzoquinone (PBQ), a related compound, indicate its role as a free radical inhibitor and crosslinking enhancer in polymers, suggesting that this compound might also possess dual roles in biological and material contexts vulcanchem.com.
Table 6.4.1: Fundamental Biological Processes Potentially Influenced by this compound
| Biological Process | Potential Mechanism of this compound Action | Research Focus |
| Cellular Respiration | Interference with electron transport chain, ATP production | Investigating effects on mitochondrial function |
| Redox Balance | ROS generation/scavenging, modulation of antioxidant enzymes | Assessing oxidative stress induction or mitigation |
| DNA Integrity | Direct DNA damage, interference with repair mechanisms | Evaluating genotoxicity and DNA damage response |
| Cellular Signaling Pathways | Modulation of kinase activity, transcription factor activation | Mapping signaling cascades affected by this compound |
| Protein Crosslinking | Covalent modification of proteins via Michael addition | Studying protein adduct formation and functional consequences |
Development of New Research Methodologies for Studying Quinone-Based Compounds
The unique chemical properties of quinone-based compounds, including this compound, necessitate the development of specialized research methodologies. Advancements in analytical techniques, such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, are crucial for accurate quantification, identification, and structural elucidation of this compound and its metabolites in complex biological matrices mdpi.com.
Furthermore, the development of novel cell-based assays, advanced imaging techniques (e.g., fluorescence microscopy, super-resolution microscopy), and biosensors could provide more sensitive and specific tools for tracking this compound's cellular uptake, distribution, and interaction with its targets. Methodologies that can probe redox activity, monitor reactive intermediates, or visualize compound localization within living cells would significantly enhance our understanding of this compound's behavior. Research into greener and more efficient synthetic methods for quinones also contributes to the broader field of studying these compounds ijarst.inresearchgate.net.
Table 6.5.1: Emerging Methodologies for Studying this compound and Quinone Compounds
| Methodology Category | Specific Techniques/Approaches | Application in this compound Research |
| Analytical Techniques | HPLC-MS/MS, LC-NMR, GC-MS | Quantifying this compound and metabolites in biological samples, structural characterization |
| Cell-Based Assays | High-throughput screening assays, reporter gene assays | Assessing biological activity, screening analogs, measuring cellular responses |
| Imaging Techniques | Fluorescence microscopy, confocal microscopy, live-cell imaging | Visualizing this compound localization, tracking its movement within cells, studying target engagement |
| Biosensors | Electrochemical sensors, fluorescent probes | Real-time monitoring of this compound levels or its redox-related activity |
| Synthetic Methodologies | Green chemistry approaches, flow chemistry, catalytic methods | Developing efficient and sustainable routes for synthesizing this compound and its analogs |
Compound Name List:
this compound
p-Benzoquinone (PBQ)
Plastoquinone (PQ) analogs
2,3-dimethyl-1,4-benzoquinone
Halogenated (brominated and chlorinated) analogs
Non-halogenated analogs
ABQ-3 (2-chloro-3-((4-methoxyphenyl)amino)-5,6-dimethyl-1,4-benzoquinone)
ABQ-11
ABQ-12
Nicotinic acetylcholine receptors (nAChRs)
Acetylcholine
Atropine
Scopolamine
L-hyoscyamine
Cytisine
Ferruginine
Anatoxin-a
Choline
Enoxacin (ENX)
Quinolones
Fluoroquinolone (FQ)
Bromadol
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Lawsone
Juglone
Nakijiquinones A-I
Q & A
Q. How can researchers enhance the reproducibility of this compound studies when reporting negative or inconclusive results?
- Methodological Answer: Publish full datasets in supplementary materials, including raw electrophysiology traces and HPLC chromatograms. Use standardized nomenclature for compounds (e.g., IUPAC names instead of lab codes) and document batch-to-batch variability in synthesis. Negative results should still report effect sizes and confidence intervals to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
